molecular formula C21H18ClN5O4 B2505501 2-[8-(4-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1251612-85-7

2-[8-(4-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B2505501
CAS RN: 1251612-85-7
M. Wt: 439.86
InChI Key: CWWQODZCPAXYMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups, including a triazole ring and a pyrazine ring. These rings are part of a larger heterocyclic structure .

Scientific Research Applications

Synthesis and Biological Assessment

  • A study by Karpina et al. (2019) explored the synthesis of novel compounds related to 1,2,4-triazoles, highlighting the diverse biological properties of fused heterocyclic 1,2,4-triazoles. This research paves the way for synthesizing various functionalized derivatives, potentially including compounds like 2-[8-(4-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide (Karpina et al., 2019).

Antimicrobial Activities

  • Bektaş et al. (2007) synthesized and evaluated the antimicrobial activities of new 1,2,4-triazole derivatives, demonstrating the potential for these compounds in combating microbial infections. This research underscores the antimicrobial potential of triazole compounds (Bektaş et al., 2007).

Anticancer Properties

  • A study by Kumar et al. (2019) investigated the anticancer properties of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4]triazolo[3,4-a]phthalazines. Their findings highlight the potential of triazole derivatives in cancer treatment, which could extend to similar compounds like 2-[8-(4-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide (Kumar et al., 2019).

Herbicidal Activity

  • Research by Moran (2003) on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds demonstrated significant herbicidal activity on various vegetation. This suggests potential agricultural applications for triazole-based compounds (Moran, 2003).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system .

Future Directions

Triazole compounds have been the focus of much research due to their versatile biological activities. Future research may focus on developing new triazole derivatives with improved properties and activities .

properties

IUPAC Name

2-[8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O4/c1-13-3-8-17(30-2)16(11-13)24-18(28)12-27-21(29)26-10-9-23-20(19(26)25-27)31-15-6-4-14(22)5-7-15/h3-11H,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWQODZCPAXYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[8-(4-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.